Triethylene glycol monoheptyl ether
Overview
Description
Triethylene glycol monoheptyl ether is a chemical compound with the molecular formula CH₃(CH₂)₆(OCH₂CH₂)₃OH. It is a member of the glycol ether family, which are compounds consisting of alkyl ethers based on glycols such as ethylene glycol or propylene glycol . Glycol ethers are commonly used as solvents in various industrial applications due to their excellent solvency, chemical stability, and compatibility with water and organic solvents .
Preparation Methods
The most common method for preparing ethers, including triethylene glycol monoheptyl ether, is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an SN2 reaction . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH). In the case of this compound, the reaction would involve heptyl alcohol and triethylene glycol in the presence of a strong base .
Chemical Reactions Analysis
Triethylene glycol monoheptyl ether can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Triethylene glycol monoheptyl ether has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which triethylene glycol monoheptyl ether exerts its effects involves its ability to act as a solvent and facilitate the dissolution of various substances. Its molecular structure, which includes both ether and alcohol functional groups, allows it to interact with both polar and non-polar substances, making it a versatile solvent . The specific molecular targets and pathways involved depend on the particular application and the substances being dissolved.
Comparison with Similar Compounds
Triethylene glycol monoheptyl ether can be compared with other glycol ethers, such as:
Ethylene glycol monomethyl ether: Used as a solvent in paints and cleaners.
Ethylene glycol monoethyl ether: Used in pharmaceuticals, sunscreens, and cosmetics.
Ethylene glycol monobutyl ether: Used in surface coatings, cleaning products, and inks.
What sets this compound apart is its longer alkyl chain, which provides unique solvency properties and makes it suitable for specific applications where other glycol ethers may not be as effective .
Properties
IUPAC Name |
2-[2-(2-heptoxyethoxy)ethoxy]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28O4/c1-2-3-4-5-6-8-15-10-12-17-13-11-16-9-7-14/h14H,2-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGYBFWKYAGGOCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOCCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50392240 | |
Record name | Heptyltriglycol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50392240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55489-59-3 | |
Record name | 2-[2-[2-(Heptyloxy)ethoxy]ethoxy]ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55489-59-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Heptyltriglycol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50392240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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